molecular formula C13H14BrNO3S2 B14258984 2-[(2R)-5-Bromo-2-methoxypent-4-ene-1-sulfonyl]-1,3-benzothiazole CAS No. 296785-24-5

2-[(2R)-5-Bromo-2-methoxypent-4-ene-1-sulfonyl]-1,3-benzothiazole

Cat. No.: B14258984
CAS No.: 296785-24-5
M. Wt: 376.3 g/mol
InChI Key: RMWBUPJHJRGGGI-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2R)-5-Bromo-2-methoxypent-4-ene-1-sulfonyl]-1,3-benzothiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazole ring, which is a common motif in many biologically active molecules, and a sulfonyl group, which can enhance its reactivity and solubility.

Preparation Methods

The synthesis of 2-[(2R)-5-Bromo-2-methoxypent-4-ene-1-sulfonyl]-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the methoxy and sulfonyl groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

2-[(2R)-5-Bromo-2-methoxypent-4-ene-1-sulfonyl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(2R)-5-Bromo-2-methoxypent-4-ene-1-sulfonyl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced solubility or reactivity.

Mechanism of Action

The mechanism of action of 2-[(2R)-5-Bromo-2-methoxypent-4-ene-1-sulfonyl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The benzothiazole ring can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-[(2R)-5-Bromo-2-methoxypent-4-ene-1-sulfonyl]-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its use in the synthesis of dyes and pharmaceuticals.

    2-Mercaptobenzothiazole: Commonly used as a rubber vulcanization accelerator.

    2-Phenylbenzothiazole: Studied for its potential anticancer properties

Properties

CAS No.

296785-24-5

Molecular Formula

C13H14BrNO3S2

Molecular Weight

376.3 g/mol

IUPAC Name

2-[(2R)-5-bromo-2-methoxypent-4-enyl]sulfonyl-1,3-benzothiazole

InChI

InChI=1S/C13H14BrNO3S2/c1-18-10(5-4-8-14)9-20(16,17)13-15-11-6-2-3-7-12(11)19-13/h2-4,6-8,10H,5,9H2,1H3/t10-/m1/s1

InChI Key

RMWBUPJHJRGGGI-SNVBAGLBSA-N

Isomeric SMILES

CO[C@H](CC=CBr)CS(=O)(=O)C1=NC2=CC=CC=C2S1

Canonical SMILES

COC(CC=CBr)CS(=O)(=O)C1=NC2=CC=CC=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.